1-n-Cbz-propane-1,2-diamine hcl

Description

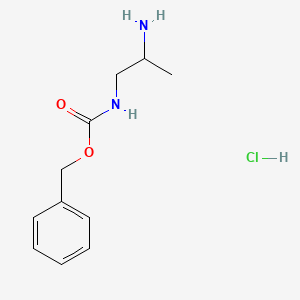

1-n-Cbz-propane-1,2-diamine hydrochloride (CAS: 850033-67-9) is a carbobenzoxy (Cbz)-protected aliphatic diamine. Its molecular structure features a propane backbone with a Cbz group at the N1-position and a secondary amine at the N2-position, stabilized as a hydrochloride salt. This compound is commonly employed in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Cbz group serves as a protective moiety for amines during multi-step reactions . Its synthesis typically involves selective protection of the primary amine followed by salt formation, as exemplified by protocols for analogous Cbz-diamines (e.g., 2-N-Cbz-2-methylpropane-1,2-diamine HCl, synthesized with 95% purity) .

Properties

IUPAC Name |

benzyl N-(2-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMPQSQLDKMQRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-n-Cbz-propane-1,2-diamine hydrochloride can be synthesized through a multi-step process involving the protection of amine groups and subsequent reactions to introduce the desired functional groups. One common method involves the reaction of propane-1,2-diamine with benzyl chloroformate (Cbz-Cl) to form the Cbz-protected intermediate. This intermediate is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods: Industrial production of 1-n-Cbz-propane-1,2-diamine hydrochloride typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Protection and Deprotection Chemistry

The Cbz group is introduced via carbamate formation to protect one amine group, leaving the secondary amine reactive. Deprotection is achieved through:

Example : Hydrogenolysis of Cbz-protected diamine 3 (Fig. 1B in ) yielded free amine 7 in >99% purity, critical for subsequent acylation steps in antimalarial drug synthesis.

Regioselective Amidation

The unprotected amine undergoes regioselective coupling with carbonyl compounds. Key findings from :

| Substrate | Conditions | Yield | Regioselectivity (Ratio) |

|---|---|---|---|

| (R)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one | Na₂CO₃, IPA/H₂O (9:1), 25°C | 86% | 90:10 (monoamide:diamide) |

| Same substrate | 0°C, 2.5 equiv Na₂CO₃ | 81% | 90:10 |

The reaction favors monoamide formation due to steric and electronic effects, with <10% diamide byproduct. LCAP and HILIC analyses confirmed selectivity.

Structural and Solvent Effects

-

Solvent systems : IPA/H₂O (9:1) enhances solubility and reaction homogeneity .

-

Base selection : Na₂CO₃ outperforms K₂CO₃ or Et₃N in minimizing side reactions .

Stability and Handling

Scientific Research Applications

Organic Synthesis

1-N-Cbz-propane-1,2-diamine hydrochloride is primarily used as a protecting group for amines during peptide synthesis. This protection prevents unwanted reactions of amine groups while allowing for selective reactions at other functional sites. The Cbz group can be removed under mild conditions through hydrogenolysis, making it an effective choice for synthesizing complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing biologically active molecules. Its structure allows it to participate in various chemical reactions that are crucial for drug development. Notably, derivatives of 1-N-Cbz-propane-1,2-diamine have shown potential antimalarial activity against Plasmodium falciparum strains .

The compound's amine and carbamate functionalities enable it to engage in nucleophilic reactions with biological molecules. Preliminary studies suggest its potential to modulate enzyme activities or receptor interactions, which could lead to new therapeutic applications .

Data Table: Comparison of Protecting Groups

| Protecting Group | Stability Conditions | Removal Method | Applications |

|---|---|---|---|

| Cbz | Acidic & Basic | Hydrogenolysis | Peptide synthesis |

| Boc | Acidic | Acid hydrolysis | Peptide synthesis |

| Fmoc | Basic | Base hydrolysis | Peptide synthesis |

Antimalarial Activity

A study demonstrated that derivatives of 1-N-Cbz-propane-1,2-diamine exhibit significant activity against Plasmodium falciparum. These findings highlight the compound's potential as a lead structure for developing new antimalarial agents.

Synthetic Applications

The compound is also valuable in synthesizing various biologically active molecules through nucleophilic substitution reactions. Its ability to selectively protect one amine while leaving another free allows chemists to create complex structures essential for drug discovery .

Mechanism of Action

The mechanism of action of 1-n-Cbz-propane-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its reactivity is influenced by the presence of the Cbz protecting group, which can be selectively removed under specific conditions to reveal the free amine groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethane-1,2-diamine Derivatives

Ethane-1,2-diamine derivatives (e.g., N1-(benzothiazol-2-yl)-N1,N2-diethylethane-1,2-diamine) exhibit shorter carbon chains, resulting in distinct physicochemical and biological properties. For instance:

- Synthetic Utility: Ethane-1,2-diamine is cost-effective for non-N-methylated peptide synthesis, whereas Fmoc-ethylenediamine·HCl is preferred for N-methylated peptides due to higher purity yields despite higher costs .

- Biological Activity : Ethane-1,2-diamine-based compounds demonstrate lower cytotoxicity compared to propane-1,3-diamine analogs, but they also exhibit reduced antimycobacterial potency (MIC values >10 µg/mL vs. <5 µg/mL for propane-1,3-diamine derivatives) .

Propane-1,3-diamine Derivatives

Propane-1,3-diamine linkers (e.g., compounds 11, 14, and 15 in antimycobacterial studies) show a trade-off between activity and toxicity:

- Antimycobacterial Activity : MIC values for propane-1,3-diamine compounds are significantly lower (0.5–2 µg/mL) due to enhanced membrane penetration .

- Cytotoxicity : These compounds exhibit 3–5× higher cytotoxicity in mammalian cell lines (e.g., IC50 = 8–12 µM) compared to ethane-1,2-diamine analogs (IC50 = 25–30 µM) .

Butane-1,2-diamine Derivatives

Butane-1,2-diamine analogs (e.g., 2-N-Cbz-butane-1,2-diamine HCl, similarity score 0.94 to the target compound) feature extended carbon chains:

- Structural Flexibility : The longer chain may improve binding to hydrophobic enzyme pockets but reduces aqueous solubility (e.g., ~15 mg/mL for butane vs. ~25 mg/mL for propane derivatives) .

- Synthetic Yield : Butane derivatives are synthesized with comparable yields (70–75%) to propane analogs .

Substituent Effects

- Cbz vs. Other Protecting Groups: Cbz offers stability under basic conditions but requires hydrogenolysis for deprotection. In contrast, Fmoc groups (used in peptide synthesis) are base-labile but UV-sensitive .

- N-Alkylation : Methyl or ethyl substituents (e.g., N1,N1-dimethylpropane-1,2-diamine derivatives) reduce basicity (pKa ~8.5 vs. ~10.5 for unsubstituted diamines), influencing solubility and reactivity .

Data Tables

Mechanistic and Functional Insights

- Oxidation Kinetics : Propane-1,2-diamine derivatives undergo periodate oxidation at pH 9–11, with rates dependent on deprotonation of the amine group. Catalysis by acids/bases aligns with mechanisms observed in 1,2-diol oxidations .

- Correlation with DFT Studies : Aliphatic diamines with higher electron density at nitrogen (e.g., unsubstituted propane-1,2-diamine) show stronger corrosion inhibition, as predicted by computational models .

Biological Activity

1-n-Cbz-propane-1,2-diamine hydrochloride, also known as S-1-N-Cbz-propane-1,2-diamine-HCl, is a compound extensively studied for its biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₇ClN₂O₂

- Molecular Weight : 244.72 g/mol

- CAS Number : 53484851

The compound features a benzyl carbamate moiety that contributes to its unique reactivity and potential applications in biological systems.

The biological activity of 1-n-Cbz-propane-1,2-diamine hydrochloride primarily involves its interaction with enzymes and receptors. The compound can act as both a substrate and an inhibitor in various enzymatic reactions. Its mechanism includes:

- Enzyme Interaction : It modulates enzyme activity through competitive inhibition or substrate mimicry.

- Receptor Agonism : It may interact with specific receptors, influencing signal transduction pathways.

- Chemical Reactivity : The presence of the Cbz protecting group allows for selective reactions that can be exploited in synthetic pathways.

Applications in Research

1-n-Cbz-propane-1,2-diamine hydrochloride has diverse applications in scientific research:

- Synthesis of Enzyme Inhibitors : It is utilized as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists .

- Medicinal Chemistry : The compound serves as an intermediate in the production of various therapeutic agents .

- Industrial Uses : Its stability and reactivity make it suitable for manufacturing specialty chemicals .

Case Studies

Several studies have highlighted the biological activity of 1-n-Cbz-propane-1,2-diamine hydrochloride:

- Enzyme Inhibition Studies :

- Therapeutic Applications :

Comparative Analysis with Similar Compounds

The biological activity of 1-n-Cbz-propane-1,2-diamine hydrochloride can be contrasted with other similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| S-1-N-CBZ-butane-1,2-diamine-HCl | Butane derivative | Moderate enzyme inhibition |

| S-1-N-CBZ-propane-1,3-diamine-HCl | Propane derivative | Low receptor agonism |

| S-1-N-CBZ-ethane-1,2-diamine-HCl | Ethane derivative | High selectivity for specific enzymes |

This comparison highlights the unique properties of 1-n-Cbz-propane-1,2-diamine hydrochloride that make it particularly valuable for specific applications in drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-n-Cbz-propane-1,2-diamine HCl, and how is the product characterized?

- Methodological Answer : The synthesis typically involves sequential protection of propane-1,2-diamine. For example, similar Cbz-protected diamines are synthesized via [3+2] cycloaddition using aldehydes and sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF), followed by HCl treatment to form the hydrochloride salt . Characterization employs:

- 1H/13C NMR : Key signals include δ5.75 ppm (CH in lactone groups) and aromatic protons (δ6.90–8.10 ppm) .

- IR Spectroscopy : C=O stretches (~1700 cm⁻¹) and NH/OH vibrations (~3250–3428 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ions (e.g., m/z 620 [M⁺] for related compounds) validate molecular weight .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer : Purity is assessed via:

- Elemental Analysis : Matching experimental and calculated values for C, H, N (e.g., ≤0.3% deviation) .

- Chromatography : HPLC or TLC to detect impurities. Sharp NMR singlets (e.g., δ3.84 ppm for OCH₃ ) indicate homogeneity.

- Melting Point Consistency : Sharp melting points (e.g., 197°C for structurally similar compounds) confirm crystallinity .

Advanced Research Questions

Q. What role does the Cbz protecting group play in modulating the reactivity of propane-1,2-diamine HCl in subsequent reactions?

- Methodological Answer : The Cbz group shields primary amines, enabling selective functionalization at secondary sites. For instance:

- Deprotection Strategies : Hydrogenolysis (H₂/Pd-C) or acidic cleavage (HCl/dioxane) restores free amines for further coupling .

- Reactivity Studies : Computational models (DFT) show electron-withdrawing Cbz groups reduce nucleophilicity at protected amines, directing reactions to unprotected sites .

Q. How can density functional theory (DFT) simulations predict the interaction of this compound with biological targets or materials?

- Methodological Answer : DFT parameters include:

- Adsorption Energy (Eads) : Correlates with inhibitor efficiency on metal surfaces (e.g., Fe(110)) .

- Fukui Indices : Identify nucleophilic/electrophilic sites for predicting reaction pathways .

- HOMO-LUMO Gaps : Narrow gaps (e.g., 4.5 eV for related amines) suggest higher reactivity . Experimental validation via electrochemical impedance spectroscopy (EIS) or polarization curves is critical .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Mitigation steps:

- Cross-Validation : Compare 13C NMR (e.g., C=O at δ163 ppm ) and IR data to confirm functional groups.

- Recrystallization : Solvent optimization (e.g., ethanol/water mixtures) improves purity .

- Dynamic NMR : Variable-temperature studies resolve overlapping proton signals caused by conformational flexibility .

Q. How does the hydrochloride salt form influence the stability and solubility of 1-n-Cbz-propane-1,2-diamine in aqueous vs. organic media?

- Methodological Answer : The HCl salt enhances:

- Aqueous Solubility : Ionic interactions improve dissolution in polar solvents (e.g., water or methanol), critical for biological assays .

- Stability : Reduced hygroscopicity compared to free-base amines minimizes decomposition during storage .

- Crystallinity : Sharp melting points (e.g., 144–200°C for analogs ) facilitate characterization and handling.

Key Considerations for Experimental Design

- Synthetic Optimization : Varying reaction temperatures (e.g., −78°C for NaHMDS reactions ) or stoichiometry improves yields.

- Data Reproducibility : Detailed reporting of solvent purity, catalyst batches, and spectral acquisition parameters (e.g., NMR sweep width) is essential .

- Safety Protocols : Handle HCl salts in fume hoods due to potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.